
3,4,5-Trihydroxybenzonitrile
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Description
3,4,5-Trihydroxybenzonitrile is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4,5-Trihydroxybenzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a substituted benzaldehyde or benzoic acid derivative. Introduce the nitrile group via cyanation using reagents like KCN/CuCN under controlled pH (e.g., acidic or basic conditions). Optimize hydroxylation via demethylation of methoxy precursors (e.g., using BBr₃ in anhydrous dichloromethane). Monitor reaction progress with TLC or HPLC. For optimization, employ Design of Experiments (DOE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups. Validate purity using NMR (¹H/¹³C) and HPLC .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Use desiccants (silica gel) to minimize moisture absorption. For handling, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (analogous to related benzonitriles in ). Use fume hoods to limit inhalation of particulates .
Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid). Compare retention times against certified standards.
- NMR : Analyze ¹H (δ 6.5–7.5 ppm for aromatic protons) and ¹³C spectra (δ 115–120 ppm for nitrile carbon).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) via ESI-MS.
- FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups .
Q. What are the stability limitations of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC.
- pH Stability : Dissolve in buffers (pH 3, 7, 9) and analyze over 48 hours. Degradation is expected under alkaline conditions due to nitrile hydrolysis.
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the antioxidant mechanism of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of phenolic O–H bonds to predict radical scavenging efficiency.
- Molecular Docking : Simulate interactions with biological targets (e.g., ROS-generating enzymes like NADPH oxidase) using software like AutoDock Vina. Validate with in vitro assays (e.g., DPPH radical scavenging) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Perform orthogonal validation:
- Replicate assays (e.g., MIC, IC₅₀) under standardized conditions (pH, temperature, cell lines).
- Cross-validate using multiple techniques (e.g., fluorescence-based vs. colorimetric assays).
- Analyze batch-to-batch variability in compound purity via HPLC-MS .
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Q. How can synthetic routes be optimized to scale up this compound production while minimizing side reactions?
- Methodology : Apply green chemistry principles:
- Replace toxic solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts.
- Optimize catalysis (e.g., Pd/C for hydrogenation) via Response Surface Methodology (RSM) .
Q. What spectroscopic methods are most suitable for characterizing degradation pathways of this compound under oxidative stress?
- Methodology :
- LC-MS/MS : Identify degradation products (e.g., quinones or carboxylic acids) via fragmentation patterns.
- EPR Spectroscopy : Detect transient free radicals during oxidation.
- UV-Vis Kinetics : Monitor absorbance changes at λ = 280 nm to track reaction rates .
Q. How does the stereoelectronic environment of this compound influence its interaction with biological membranes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using GROMACS.
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess amphiphilicity.
- Fluorescence Anisotropy : Quantify membrane fluidity changes in liposome models .
Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective potential of this compound?
Properties
CAS No. |
38897-26-6 |
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Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3,4,5-trihydroxybenzonitrile |
InChI |
InChI=1S/C7H5NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H |
InChI Key |
OHCQBZQVFIBAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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